molecular formula C6H3Cl2N3S B13673771 4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol

4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13673771
M. Wt: 220.08 g/mol
InChI Key: YKQCXOZILSOVAB-UHFFFAOYSA-N
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Description

4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms and a thiol group in its structure imparts unique chemical properties that make it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with carbon disulfide in the presence of an appropriate base, followed by chlorination to introduce the chlorine atoms at the 4 and 6 positions . The reaction conditions often include refluxing in ethanol to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps such as recrystallization or chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the imidazole ring or the pyridine moiety.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified imidazole or pyridine derivatives.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol is unique due to the presence of both chlorine atoms and a thiol group, which impart distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H3Cl2N3S

Molecular Weight

220.08 g/mol

IUPAC Name

4,6-dichloro-1,3-dihydroimidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C6H3Cl2N3S/c7-3-1-2-4(5(8)10-3)11-6(12)9-2/h1H,(H2,9,11,12)

InChI Key

YKQCXOZILSOVAB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)NC(=S)N2

Origin of Product

United States

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